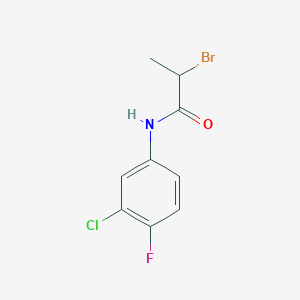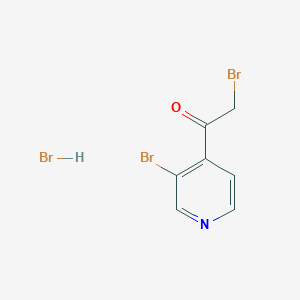
2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide: is an organic compound with the molecular formula C7H6Br3NO . It is a brominated derivative of pyridine and is commonly used in various chemical reactions and research applications. The compound is known for its reactivity and is often utilized in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide typically involves the bromination of 1-(3-pyridyl)ethanone. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine ketones or carboxylic acids.
Reduction: Formation of pyridine alcohols or amines.
科学研究应用
Chemistry: 2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its brominated structure allows for the exploration of halogen bonding interactions in biological systems.
Medicine: In medicinal chemistry, the compound is investigated for its potential as a building block in the synthesis of drug candidates. It is used in the development of anti-inflammatory, antiviral, and anticancer agents.
Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a useful precursor in the manufacturing of specialty chemicals.
作用机制
The mechanism of action of 2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form halogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with nucleophilic sites in biological molecules, resulting in covalent modifications.
相似化合物的比较
- 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide
- 2-Bromo-1-(5-bromopyridin-3-yl)ethanone hydrobromide
- 2-Bromo-1-(6-bromopyridin-2-yl)ethanone hydrobromide
Comparison: 2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide is unique due to the position of the bromine atoms on the pyridine ring. This positional isomerism can influence the compound’s reactivity and interaction with other molecules. For example, the 3-bromo position may result in different steric and electronic effects compared to the 4-bromo or 5-bromo positions, leading to variations in chemical behavior and biological activity.
属性
IUPAC Name |
2-bromo-1-(3-bromopyridin-4-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO.BrH/c8-3-7(11)5-1-2-10-4-6(5)9;/h1-2,4H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOLYCNLSUIZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)CBr)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187669-54-0 |
Source


|
| Record name | 2-bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-({[(4Z)-3-(ethoxycarbonyl)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-4-ylidene]methyl}amino)propanoic acid](/img/structure/B2466432.png)

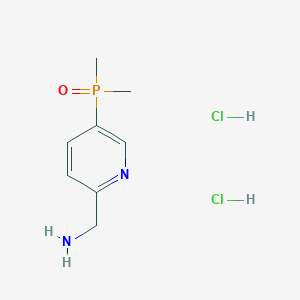
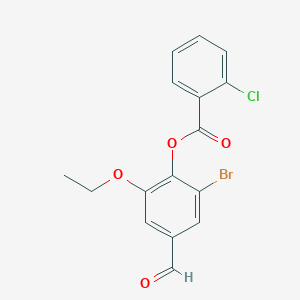
![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2466439.png)
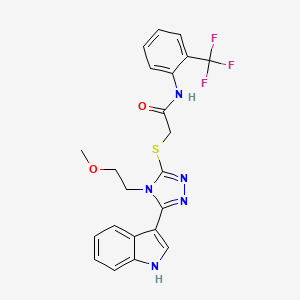
![6-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2466441.png)
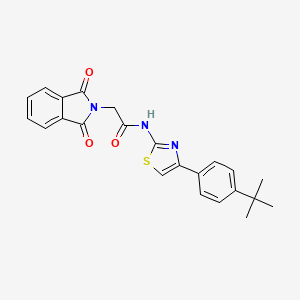
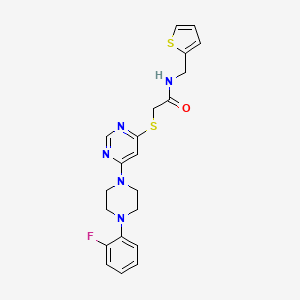
amine hydrochloride](/img/structure/B2466444.png)
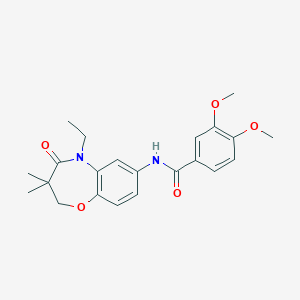
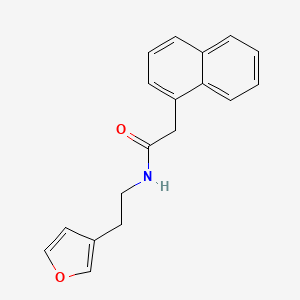
![(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2466447.png)
